2,2-Dimethyl-3-nonanol

Catalog No.
S9026400
CAS No.
25966-64-7
M.F
C11H24O
M. Wt
172.31 g/mol
Availability
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2,2-Dimethyl-3-nonanol

CAS Number

25966-64-7

Product Name

2,2-Dimethyl-3-nonanol

IUPAC Name

2,2-dimethylnonan-3-ol

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

InChI

InChI=1S/C11H24O/c1-5-6-7-8-9-10(12)11(2,3)4/h10,12H,5-9H2,1-4H3

InChI Key

RQBGLGUNEJMISI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(C)(C)C)O

2,2-Dimethyl-3-nonanol (CAS: 25966-64-7) is a nine-carbon secondary alcohol distinguished by a gem-dimethyl group at the C-2 position, immediately adjacent to the hydroxyl-bearing carbon. This specific branching pattern imparts significant steric hindrance around the reactive center, fundamentally differentiating its chemical behavior from linear or less-branched nonanol isomers. This structural feature is a primary determinant for its use in applications where controlled reactivity, high stability, or specific molecular architecture is a critical procurement requirement. [1]

Research Fit

Negative control CALB lipase steric probe
Analytical standard High-lipophilicity RP-HPLC marker
Structure-property reference Steric hindrance effect on volatility

Substituting 2,2-Dimethyl-3-nonanol with simpler isomers like 3-nonanol or even mono-branched analogs such as 2-methyl-3-nonanol is not viable for sterically sensitive applications. The presence of two methyl groups on the adjacent carbon atom (C-2) creates a unique and severe spatial blockade around the C-3 hydroxyl group. This dramatically reduces its accessibility for enzymatic or chemical attack compared to other C9 alcohols. Consequently, processes that rely on specific enzymatic transformations or where resistance to certain reactions is paramount will fail or yield unpredictable results if a less-hindered, generic substitute is procured. [1]

Substitution Risk

Enzymatic reactivity mismatch CALB does not accept this sterically hindered tertiary alcohol; linear or less-branched analogs may exhibit different substrate activity.
Lipophilicity shift LogP differs by +0.6–1.4 vs. 2-nonanol, altering partitioning behavior and RP-HPLC retention.
Volatility and thermal behavior Boiling point ~8–9 °C higher than 2-nonanol, impacting solvent removal and persistence under thermal stress.

Resistance to CAL-B Acylation

In a study designed to probe the substrate binding site of Candida antarctica Lipase B (CAL-B), a widely used biocatalyst for enantioselective synthesis, 2,2-Dimethyl-3-nonanol was found to be completely non-reactive. While less-hindered secondary alcohols like 3-nonanol, 3-hydroxy-1-nonene, and 1-chloro-2-octanol were successfully resolved via enzymatic transesterification, 2,2-Dimethyl-3-nonanol did not yield any detectable product. Even the related 2-methyl-3-nonanol was unreactive, highlighting that the gem-dimethyl configuration of the target compound provides the ultimate steric shield against this enzymatic transformation. [1]

Evidence DimensionReactivity in CAL-B Catalyzed Transesterification
Target Compound DataNo detectable amount of product ester formed.
Comparator Or Baseline3-Nonanol, 3-hydroxy-1-undecyne, 3-hydroxy-1-nonene, and 1-chloro-2-octanol: All were successfully resolved into enantiomerically enriched compounds.
Quantified DifferenceQualitatively infinite resistance to reaction under conditions where comparators are readily transformed.
ConditionsEnzymatic kinetic resolution via transesterification using Candida antarctica Lipase B (CAL-B) as the catalyst and S-ethyl thiooctanoate as the acyl donor.

This demonstrates that the compound is exceptionally stable in the presence of a common industrial lipase, making it a critical choice for applications requiring either inertness to biocatalysts or as a sterically-defined building block.

Enzymatic inertness
Head-to-head
Zero yield for 2,2-dimethyl-3-nonanol and 2-methyl-3-nonanol; 3-nonanol resolved to high enantiomeric purity.
Reported CALB negative control; supports assay specificity validation.
Data from Orrenius et al. 1995; non-aqueous S-ethyl thiooctanoate system.
Lipophilicity (LogP)
Data to verify
Target: 3.36–4.15; 2-Nonanol: 2.73–3.56; Δ +0.6 to +1.4
Indicates increased RP-HPLC retention and organic partitioning vs. 2-nonanol.
ALOGPS and ACD/Labs computed values; verify experimentally.
Boiling point
Data to verify
~202 °C vs. 2-nonanol 193–194 °C; Δ ~8–9 °C
Lower volatility than C9 analog; persists under thermal stress.
Supplier data at atmospheric pressure.

Negative Control for Steric Hindrance Biocatalysis

For researchers developing or screening lipases and esterases, this compound serves as an ideal negative control. Its documented non-reactivity with a highly efficient enzyme like CAL-B provides a clear benchmark for assessing an enzyme's tolerance to extreme steric bulk at the alpha-carbon position. [1]

Sterically-Defined Chemoselective Precursor

In multi-step syntheses where chemoselectivity is key, the inertness of the C-3 hydroxyl group to certain enzymatic reagents can be used as a strategic advantage. It allows transformations at other sites of a molecule using biocatalysts without the need for a separate protection-deprotection sequence for this specific alcohol moiety. [1]

Stabilizing Additive for Enzyme Formulations

For industrial formulations such as specialty lubricants, cutting fluids, or cleaning agents that may contain enzymes or be exposed to microbial contamination, 2,2-Dimethyl-3-nonanol can function as a stable solvent or additive. Its resistance to enzymatic degradation ensures longer formulation integrity compared to less-hindered alcohols. [1]

Application Fit Matrix

Application
Selection Property
Validation Focus
CALB negative control
Steric hindrance-driven enzymatic inertness
Zero transesterification yield vs. reactive substrates
RP-HPLC method development
High lipophilicity (LogP shift)
Retention time and extraction efficiency benchmarks
Steric effect reference
Branched vs. linear boiling point deviation
Volatility under thermal stress conditions

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

172.182715385 g/mol

Monoisotopic Mass

172.182715385 g/mol

Heavy Atom Count

12

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